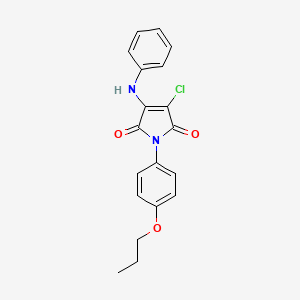
Pyrrole-2,5-dione, 3-chloro-4-phenylamino-1-(4-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(phenylamino)-1-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylamino group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(phenylamino)-1-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-nitroaniline with 4-propoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which undergoes cyclization with maleic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(phenylamino)-1-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-Chloro-4-(phenylamino)-1-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-4-(phenylamino)-1-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methyl-N-[(4-propoxyphenyl)methyl]aniline
- 3-Chloro-4-methoxy-N-[(4-propoxyphenyl)methyl]aniline
- 3-Chloro-4-fluoro-N-[(4-propoxyphenyl)methyl]aniline
Uniqueness
3-Chloro-4-(phenylamino)-1-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-anilino-4-chloro-1-(4-propoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-12-25-15-10-8-14(9-11-15)22-18(23)16(20)17(19(22)24)21-13-6-4-3-5-7-13/h3-11,21H,2,12H2,1H3 |
InChI Key |
VIOCZWMABLLRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















